2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
This compound features a 1-methylbenzimidazole core linked to a piperazine ring via a sulfonyl group, which is further substituted with a 2,5-difluorophenyl moiety. Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, often seen in kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-12-13(19)6-7-14(17)20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCXNGRIGSRDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.4 g/mol. The structure features a benzo[d]imidazole core with a piperazine moiety substituted by a sulfonyl group and a difluorophenyl ring, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1219905-55-1 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Candida albicans. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) below 10 µg/mL against these pathogens .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research has highlighted that benzimidazole derivatives can target essential cellular processes involved in cancer progression. For example, compounds that inhibit tubulin polymerization or target specific kinases have shown promise in preclinical studies. A study indicated that certain benzimidazole derivatives displayed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine or benzimidazole rings can enhance efficacy .
Neuropharmacological Effects
Recent investigations into the neuropharmacological potential of benzo[d]imidazole derivatives reveal their capability as positive allosteric modulators of GABA-A receptors. This modulation can lead to anxiolytic and anticonvulsant effects, making them candidates for treating neurological disorders . The ability to interact with the α1/γ2 interface of GABA-A receptors suggests that these compounds could provide therapeutic benefits with reduced side effects compared to traditional benzodiazepines.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
- Anticancer Properties : In vitro tests showed that certain modifications to the benzimidazole structure enhanced cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that warrants further investigation .
- Neuropharmacology : A recent publication reported on the development of novel GABA-A receptor modulators based on benzimidazole scaffolds, highlighting their potential in treating anxiety disorders without the sedative effects commonly associated with existing treatments .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Benzimidazole Derivatives
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole ()
- Structure : Lacks the piperazine-sulfonyl group; features a 4-fluorophenyl substituent directly attached to the benzimidazole.
- Properties : Reduced solubility due to the absence of a polar sulfonyl group. The fluorophenyl group enhances metabolic resistance but limits hydrogen-bonding interactions compared to the target compound .
- Activity : Primarily explored for antimicrobial and anticancer applications, with moderate efficacy attributed to the fluorophenyl moiety’s electron-withdrawing effects.
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Derivatives ()
Piperazine-Linked Benzimidazoles
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol ()
- Structure: Piperazine ring linked to benzimidazole with an ethanol substituent.
- Properties: The hydroxyl group in ethanol enhances solubility but introduces metabolic vulnerability (e.g., glucuronidation). The target compound’s sulfonyl group offers stronger hydrogen-bonding capacity without metabolic liability .
Astemizole ()
- Structure : Piperidine ring linked to benzimidazole via a fluorobenzyl group.
- Properties: The fluorobenzyl group increases CNS penetration, but the piperidine ring’s basicity may lead to off-target effects.
Sulfonyl-Containing Analogues
Compound 9c ()
- Structure : Benzimidazole linked to a triazole-thiazole-acetamide scaffold with a bromophenyl group.
- The target compound’s difluorophenyl-sulfonyl group balances lipophilicity and steric demands for optimized target engagement .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , involving condensation of 1-methylbenzimidazole precursors with sulfonylated piperazine derivatives under anhydrous conditions .
- Binding Interactions : Docking studies () suggest that sulfonyl groups enhance binding to hydrophobic pockets in enzymes, while the difluorophenyl group minimizes steric clashes compared to bulkier substituents (e.g., bromophenyl in 9c) .
- Metabolic Profile: Fluorination at the 2,5-positions of the phenyl ring (target compound) blocks common oxidative metabolic pathways, improving half-life relative to non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
